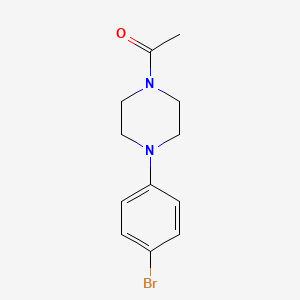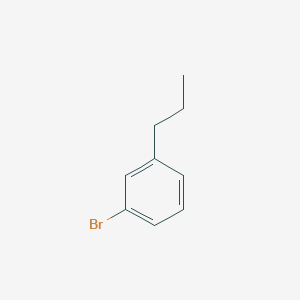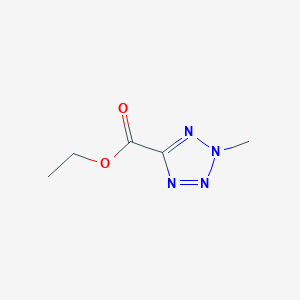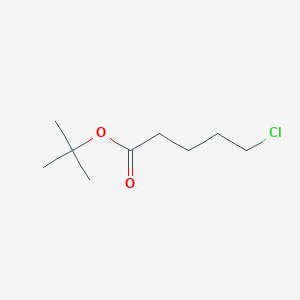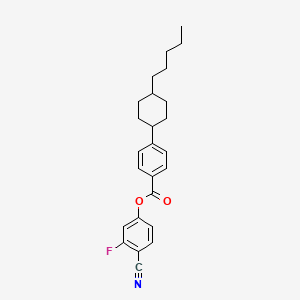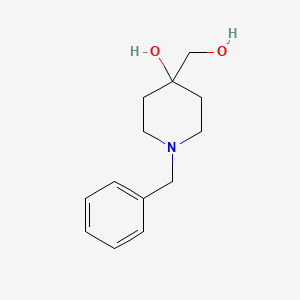
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
概要
説明
The compound "1-Benzyl-4-(hydroxymethyl)piperidin-4-ol" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents. The compound is structurally related to several other piperidine derivatives that have been synthesized and studied for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the context of antidementia agents .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine ring to enhance activity and selectivity. For instance, the introduction of a benzyl group and a bulky moiety in the para position of the benzamide has been shown to substantially increase anti-AChE activity . Similarly, the introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced activity . These modifications suggest that the synthesis of "1-Benzyl-4-(hydroxymethyl)piperidin-4-ol" would likely involve similar strategies to introduce the benzyl and hydroxymethyl groups at the appropriate positions on the piperidine ring.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets such as acetylcholinesterase. X-ray crystallographic analysis has been used to determine the molecular structure of related compounds, providing insights into their conformation and potential binding modes . The presence of substituents like benzyl and hydroxymethyl groups can influence the overall shape of the molecule and its pharmacological properties.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, the Schiff base formation and subsequent complexation with metals like palladium have been reported, leading to compounds with catalytic applications . Additionally, the presence of reactive functional groups in piperidine derivatives allows for further transformations, such as the formation of iminium ions and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, including "1-Benzyl-4-(hydroxymethyl)piperidin-4-ol," are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical application and formulation. The introduction of different substituents can significantly alter these properties, as seen in the synthesis and characterization of various piperidine derivatives .
科学的研究の応用
SERMs Development
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol derivatives have been explored for developing novel Selective Estrogen Receptor Modulators (SERMs). These compounds were evaluated against estrogen-responsive human breast cancer cells, highlighting their potential in cancer treatment (Yadav et al., 2011).
Anti-Acetylcholinesterase Activity
Derivatives of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol have shown significant anti-acetylcholinesterase activity. This property is critical in the development of treatments for diseases like Alzheimer’s, as these compounds can inhibit the enzyme acetylcholinesterase and potentially enhance cognitive function (Sugimoto et al., 1990).
Chemical Synthesis and Catalysis
This compound serves as a reactant in various chemical syntheses and catalytic processes, illustrating its versatility in organic chemistry. For example, it's used in nucleophile-promoted alkyne-iminium ion cyclizations, a process significant in the synthesis of various organic compounds (Arnold et al., 2003).
Radiopharmaceuticals Development
1-Benzyl-4-hydroxy[2-14C]piperidine, a related compound, is crucial in the synthesis of labeled compounds for radiopharmaceutical applications. This is important in drug development and biological research, particularly for studying drug metabolism and distribution (Ren et al., 2007).
Glycosidase Inhibitor Synthesis
Isofagomine, a potent β-glucosidase inhibitor synthesized from derivatives of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, has implications in the treatment of disorders like Gaucher's disease and diabetes (Jespersen et al., 1994).
Neurological Disorder Treatments
Optically active molecules based on this compound have been developed for their affinity towards dopamine, serotonin, and norepinephrine transporters. This research is significant for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
Antimicrobial Activity
1,2,5-Trimethylpiperidin-4-ols, structurally related to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, exhibit antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Dyusebaeva et al., 2017).
Crystal Structure Analysis
The compound's derivatives have been studied for their crystal and molecular structures, providing insights into their conformational and packing properties in crystals. This is crucial in understanding their physical and chemical behavior (Kubicki & Codding, 2003).
Spectroscopic Studies
Detailed spectroscopic analysis of derivatives, including FT-IR, FT-Raman, NMR, and molecular docking studies, have been conducted. This aids in understanding the molecular behavior and potential biological activities of these compounds (Janani et al., 2020).
Safety and Hazards
将来の方向性
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-benzyl-4-(hydroxymethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAVGXEXYQIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554510 | |
| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |
CAS RN |
92197-36-9 | |
| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


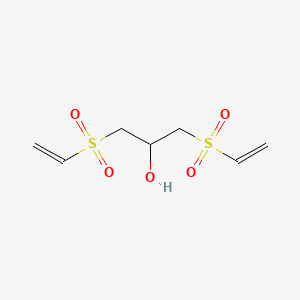
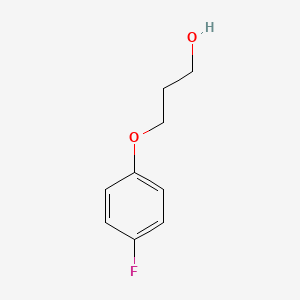


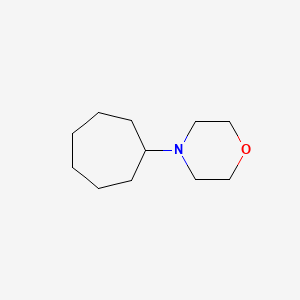
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)
